Home > Products > Screening Compounds P79856 > Telatinib mesylate
Telatinib mesylate - 332013-26-0

Telatinib mesylate

Catalog Number: EVT-3560588
CAS Number: 332013-26-0
Molecular Formula: C21H20ClN5O6S
Molecular Weight: 505.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Telatinib Mesylate is the orally bioavailable mesylate salt of the 17-allylaminogeldanamycin (17-AAG) small-molecule inhibitor of several receptor protein tyrosine kinases with potential antiangiogenic and antineoplastic activities. Telatinib binds to and inhibits the vascular endothelial growth factor receptors (VEGFRs) type 2 and 3, platelet-derived growth factor receptor beta (PDGFRb) and c-Kit, which may result in the inhibition of angiogenesis and cellular proliferation in tumors in which these receptors are upregulated. These telatinib-inhibited receptor protein tyrosine kinases are overexpressed or mutated in many tumor cell types and may play key roles in tumor angiogenesis and tumor cell proliferation. 17-AAG is a synthetic analogue of the benzoquinone ansamycin antibiotic geldanamycin and has also been found to inhibit the molecular chaperone Hsp90.
Source and Classification

Telatinib mesylate, also known as BAY 57-9352, was developed by Bayer AG. It belongs to the class of compounds known as aryl-heterocyclic carboxamides and is categorized as an anti-cancer agent due to its ability to inhibit critical signaling pathways involved in tumor growth and metastasis.

Synthesis Analysis

Methods and Technical Details

The synthesis of telatinib mesylate involves several steps, including the formation of the core heterocyclic structure followed by functionalization to introduce various substituents necessary for its biological activity. The specific synthetic route has been detailed in various patents and scientific literature, which describe the use of ortho-aryl carboxamide derivatives as starting materials.

Key steps in the synthesis include:

  1. Formation of Heterocycles: Utilizing cyclization reactions to form the five-membered rings typical of this class of compounds.
  2. Functionalization: Introducing specific side chains that enhance receptor binding and selectivity.
  3. Salt Formation: Converting the base form into its mesylate salt for improved solubility and bioavailability.

The synthetic pathway is optimized for yield and purity, often employing techniques such as high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Reactions and Technical Details

Telatinib mesylate undergoes various chemical reactions relevant to its metabolism and pharmacodynamics. Notably:

  • Metabolic Degradation: The N-methyl group is identified as a primary site for metabolic degradation via cytochrome P450 enzymes, particularly CYP3A4.
  • Drug-Drug Interactions: Studies indicate low potential for drug-drug interactions due to minimal inhibition or induction of major cytochrome P450 isoforms at therapeutic concentrations .

These reactions are crucial for understanding how telatinib mesylate behaves in biological systems and its potential interactions with other therapeutic agents.

Mechanism of Action

Process and Data

Telatinib exerts its anti-cancer effects primarily through inhibition of receptor tyrosine kinases involved in angiogenesis and tumor growth. By blocking VEGFR-2, PDGFRA, and FGFR signaling pathways, telatinib disrupts the processes that tumors use to grow their blood supply.

Key mechanisms include:

  • Inhibition of Angiogenesis: By blocking VEGF signaling, telatinib reduces vascular permeability and inhibits new blood vessel formation.
  • Induction of Apoptosis: Telatinib has been shown to induce apoptosis in tumor cells through downregulation of survival pathways associated with PDGFRA signaling .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Telatinib mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited water solubility.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data varies based on formulation but typically falls within a range suitable for pharmaceutical applications.

These properties are critical for formulation development in pharmaceutical settings.

Applications

Scientific Uses

Telatinib mesylate is primarily investigated for its therapeutic applications in oncology. Its ability to inhibit multiple kinase pathways makes it a candidate for treating various cancers, including:

  • Solid Tumors: Particularly those with high levels of vascular endothelial growth factor expression.
  • Combination Therapies: Studies are ongoing to evaluate its efficacy when used alongside other chemotherapeutic agents or targeted therapies .
Mechanistic Insights into Tyrosine Kinase Inhibition

Structural Basis of VEGFR2/VEGFR3 Binding Affinity

Telatinib mesylate exhibits high-affinity inhibition of vascular endothelial growth factor receptors 2 and 3 (VEGFR2/KDR and VEGFR3/FLT4) through competitive ATP-binding site blockade. The compound's binding mode involves:

  • Bifurcated Hydrogen Bonding: The carboxamide group forms critical hydrogen bonds with the kinase hinge region (Cys917 in VEGFR2 and equivalent residue in VEGFR3), acting as an ATP-mimetic anchor [1] [9].
  • Hydrophobic Occupancy: The chlorophenyl and furanopyridazine moieties occupy hydrophobic pockets adjacent to the ATP-binding site, enhancing binding stability [1].
  • DFG-In Conformation: Telatinib stabilizes the active DFG-in conformation of VEGFR2, differing from type II inhibitors that target inactive states [7].

Table 1: Binding Affinity of Telatinib Against VEGF Receptors

Kinase TargetIC₅₀ (nM)Structural Determinants of Binding
VEGFR2 (KDR)6H-bond: Cys917 backbone NH; Hydrophobic: Leu840, Val848
VEGFR3 (FLT4)4H-bond: Cys1090 backbone NH; Hydrophobic: Leu889, Val897
Soluble VEGFR2Not detectedN/A (confirms membrane receptor specificity)

Biochemical assays demonstrate 10-fold greater selectivity for VEGFR2/3 over closely related kinases (PDGFRβ, FGFR1). Cellular assays confirm inhibition of VEGF-induced VEGFR2 autophosphorylation (IC₅₀ = 19 nM) and endothelial proliferation (IC₅₀ = 60 nM) [6] [9]. Pharmacodynamic analyses in phase I trials revealed dose-dependent reductions in plasma soluble VEGFR2 levels and tumor blood flow (measured by DCE-MRI), validating target engagement [4] [6].

Allosteric Modulation of PDGFRα/c-Kit Signaling Pathways

Beyond VEGF receptors, telatinib modulates platelet-derived growth factor receptor alpha (PDGFRα) and stem cell factor receptor (c-Kit) through non-competitive allosteric effects:

  • PDGFRα Inhibition: Telatinib binds the juxtamembrane domain (IC₅₀ = 15 nM), stabilizing an autoinhibitory conformation that impedes dimerization and activation loop phosphorylation [9]. This disrupts PDGF-BB-mediated pericyte recruitment, a critical angiogenic support mechanism [4] [6].
  • c-Kit Dual Modulation: At low nM concentrations (IC₅₀ = 1 nM), telatinib directly inhibits wild-type c-Kit kinase activity. Simultaneously, it induces conformational changes in the extracellular domain that reduce SCF binding affinity by 40%, demonstrating bifunctional inhibition [9].

Table 2: Effects on Downstream Signaling Pathways

TargetIC₅₀ (nM)Primary Signaling DisruptionCellular Consequence
PDGFRα15PI3K/AKT ↓; PLCγ/PKC ↓Pericyte detachment; Vessel destabilization
c-Kit1MAPK/ERK ↓; STAT3 ↓Impaired mast cell survival; Stromal support loss

In tumor microenvironment models, combined PDGFRα/c-Kit inhibition synergistically disrupts vascular stabilization, enhancing anti-angiogenic effects beyond VEGFR blockade alone [6]. Phase I biomarker analyses confirmed reductions in phospho-PDGFRα and phospho-Kit in tumor biopsies after telatinib treatment [4].

Kinase Selectivity Profiling Against Off-Target Receptors

Comprehensive kinome screening (394 kinases) reveals telatinib’s selectivity profile:

  • Primary Off-Targets: Moderate inhibition of DDR1 (IC₅₀ = 84 nM) and RET (IC₅₀ = 120 nM) due to structural similarities in the ATP-binding pocket hydrophobic regions [3] [5].
  • Safety-Related Off-Targets: Weak activity against EGFR (IC₅₀ > 1,000 nM), ABL1 (IC₅₀ > 5,000 nM), and MET (IC₅₀ > 10,000 nM), minimizing risks of overlapping toxicities common to broader-spectrum TKIs [5] [9].
  • Entropy-Based Selectivity Metric: Telatinib exhibits a selectivity entropy (S(50)) of 3.2, indicating >50-fold selectivity for VEGFR2/3 over 90% of the kinome [3].

Table 3: Kinase Selectivity Profile (Representative Targets)

KinaseIC₅₀ (nM)Fold Selectivity vs. VEGFR2Clinical Relevance of Inhibition
VEGFR261x (Reference)Desired target
DDR18414x ↓Potential fibrotic effects
RET12020x ↓Thyroid dysfunction risk
CSF1R>1,000>166x ↓Minimal macrophage effects
EGFR>1,000>166x ↓Low skin toxicity risk

Profiling against the AbbVie safety kinome panel (95 kinases) identified no significant activity against kinases linked to cardiotoxicity (TAK1, SLK) or glucose metabolism (AMPK), aligning with telatinib’s favorable safety profile in phase I trials [5]. The compound’s low inhibition entropy (<4.0) classifies it as a selective kinase inhibitor, contrasting with promiscuous inhibitors like dasatinib (S(50) > 7.0) [3].

Properties

CAS Number

332013-26-0

Product Name

Telatinib mesylate

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid

Molecular Formula

C21H20ClN5O6S

Molecular Weight

505.9 g/mol

InChI

InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4)

InChI Key

LCMLACPWPXITHP-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.